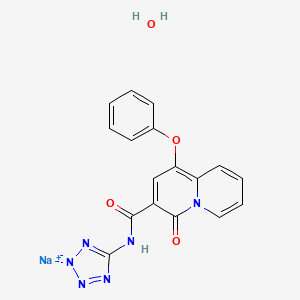

Sodium furosemide

Übersicht

Beschreibung

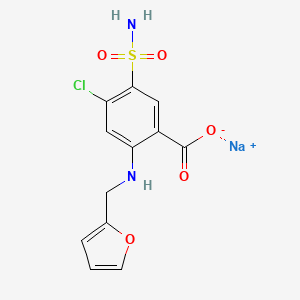

Sodium Furosemide, also known as Furosemide, is a potent loop diuretic that acts on the kidneys to increase water loss from the body . It is an anthranilic acid derivative . Furosemide is used for edema secondary to various clinical conditions, such as congestive heart failure exacerbation, liver failure, renal failure, and high blood pressure . It mainly works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body .

Synthesis Analysis

The synthesis of Furosemide involves the reaction of intermediate 2 with furan-2-ylmethanamine under the conditions of sodium methoxide and DMSO at 125135 °C .

Molecular Structure Analysis

The molecular weight of Furosemide is 330.744 and its chemical formula is C12H11ClN2O5S . The structure of Furosemide can be found in various sources .

Chemical Reactions Analysis

Furosemide undergoes various chemical reactions. For instance, it can undergo alkaline or acidic hydrolysis to generate a primary amine which is subsequently coupled with chromogenic agents . Visible spectrophotometric methods based on the oxidation of furosemide with molybdenum (VI) ion or potassium permanganate have also been described .

Physical And Chemical Properties Analysis

Furosemide is a white, microcrystalline powder . It has a solubility of DMSO ≥ 100 mg/mL . It should be stored at 2-8°C, dry, and sealed .

Wissenschaftliche Forschungsanwendungen

Enhancement of Drug Bioavailability

Furosemide sodium: , being poorly soluble in water, poses challenges in drug formulation. Research has focused on enhancing its bioavailability through the development of nanoparticles . These nanoparticles can be incorporated into orally disintegrating tablets (ODTs), which dissolve quickly in the mouth and enhance the drug’s absorption rate . This approach is particularly beneficial for drugs like furosemide that require rapid onset of action.

Diuretic Activity in Medical Conditions

As a loop diuretic, furosemide sodium is extensively used to treat conditions such as edema , congestive heart failure , cirrhosis , and renal disease . It works by inhibiting the reabsorption of sodium and chloride in the kidneys, which leads to increased excretion of water and relieves symptoms associated with fluid overload.

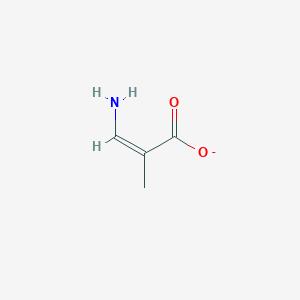

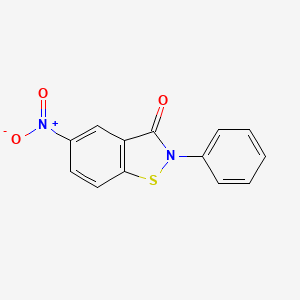

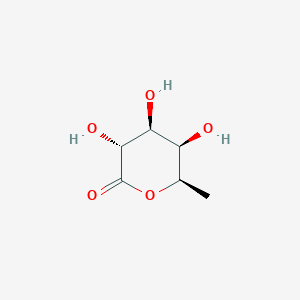

Characterization of Impurities

In the pharmaceutical industry, identifying and characterizing impurities in drug compounds is crucial for safety and efficacy. Research has been conducted to isolate and characterize an unknown process-related impurity in furosemide and validate a new high-performance liquid chromatography (HPLC) method for its detection . This ensures the purity and quality of the drug before it reaches patients.

Treatment of Syndrome of Inappropriate Antidiuresis (SIAD)

Furosemide sodium, combined with oral sodium chloride and fluid restriction, has been studied as a treatment for SIAD . Although the combination did not show significant benefits over fluid restriction alone, such research is vital for understanding the drug’s efficacy and safety in different clinical scenarios.

Pharmacological Research

Furosemide sodium’s mechanism of action has been a subject of pharmacological research. Studies have examined its effect on cellular processes, such as the binding of cyclic AMP (cAMP) to specific proteins, which is important for understanding how the drug exerts its diuretic effect .

Optimization of Pharmaceutical Formulations

The optimization of pharmaceutical formulations containing furosemide sodium is an ongoing area of research. Studies aim to improve the drug’s dissolution rate and bioavailability through various formulation and process parameters, such as the use of different stabilizers and sublimation techniques in the creation of ODTs .

Wirkmechanismus

Safety and Hazards

Furosemide is generally safe when used as directed, but it does have some potential hazards. Tinnitus and reversible or irreversible hearing impairment have been reported . The risk is greater with higher dosages, injectable furosemide, severe renal impairment, low protein levels, and concomitant therapy with other drugs that are also toxic to the ears . It may also increase blood glucose levels and affect laboratory test results . Releases to the environment should be avoided .

Eigenschaften

IUPAC Name |

sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O5S.Na/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFCAVBMDSKMEY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)[O-])S(=O)(=O)N)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54-31-9 (Parent) | |

| Record name | Sodium furosemide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041733555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90194528 | |

| Record name | Sodium furosemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium furosemide | |

CAS RN |

41733-55-5 | |

| Record name | Sodium furosemide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041733555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium furosemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-(aminosulphonyl)-4-chloro-2-(furan-2-ylmethyl)anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUROSEMIDE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/101EM454S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,4-dimethylphenyl)propyl]-2-(4-hydroxy-3-methoxyphenyl)acetamide](/img/structure/B1260633.png)

![[(3aR,4R,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1260635.png)

![3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one](/img/structure/B1260636.png)

![(1S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1260640.png)